molecular formula C19H24N2O4S2 B2814210 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide CAS No. 954702-64-8

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide

Cat. No.: B2814210
CAS No.: 954702-64-8
M. Wt: 408.53
InChI Key: UXALNQVQHPJTHM-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide (: 954702-64-8) is a synthetic organic compound with a molecular formula of C19H24N2O4S2 and a molecular weight of 408.5 g/mol . This compound belongs to a class of chemicals known as N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ), which are of significant interest in medicinal chemistry due to their biological properties . Recent studies have shown that structurally related NSTHIQ derivatives exhibit notable antifungal properties, demonstrating efficacy against various fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea . This suggests potential research applications for this compound in developing novel antimicrobial agents to address challenges like food spoilage and other fungal contamination. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses conducted on similar NSTHIQ compounds have indicated an absence of hepatic toxicity for several derivatives, highlighting the potential of this chemical class for further investigation and development . The compound is presented for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-2-27(24,25)21-12-10-17-8-9-19(14-18(17)15-21)20-26(22,23)13-11-16-6-4-3-5-7-16/h3-9,14,20H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXALNQVQHPJTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and ethylsulfonyl chloride.

  • Formation of Tetrahydroisoquinoline: : The initial step involves the reduction of isoquinoline to form tetrahydroisoquinoline under hydrogenation conditions.

  • Introduction of Ethylsulfonyl Group: : The tetrahydroisoquinoline is then treated with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the ethylsulfonyl group.

  • Formation of Phenylethanesulfonamide Moiety: : The final step involves the reaction of the intermediate with phenylethanesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory procedures to larger reactors and optimizing reaction conditions for higher yields. Automation and continuous flow techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride can lead to the cleavage of sulfonyl groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, often using reagents like sodium hydride or methyl iodide.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Sodium hydride, methyl iodide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields sulfoxides or sulfones, while reduction can lead to deprotected tetrahydroisoquinoline derivatives.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide has been explored in various scientific research applications:

  • Chemistry: : Utilized as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Studied for its potential as a molecular probe to investigate biological pathways and interactions.

  • Medicine: : Investigated for its potential therapeutic effects in neurological and inflammatory conditions.

  • Industry: : Employed in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or ion channels, affecting their activity and downstream signaling.

  • Pathways Involved: : It may modulate pathways related to inflammation, neurotransmission, or cell signaling, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-benzylethanesulfonamide

Uniqueness

Compared to its analogs, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide is unique due to its specific ethylsulfonyl and phenylethanesulfonamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Characteristics

The compound features a tetrahydroisoquinoline core, which is a bicyclic structure often associated with various pharmacological activities. The presence of the ethylsulfonyl group enhances its solubility and may influence its interactions with biological targets. The molecular formula is C17H22N2O4SC_{17}H_{22}N_2O_4S, with a molecular weight of approximately 358.44 g/mol.

PropertyValue
Molecular FormulaC17H22N2O4SC_{17}H_{22}N_2O_4S
Molecular Weight358.44 g/mol
Structural CoreTetrahydroisoquinoline
Functional GroupsEthylsulfonyl, Sulfonamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Ethylsulfonyl Group : This step often requires specific reagents and conditions to ensure proper attachment without side reactions.
  • Final Sulfonamide Formation : The final product is obtained through reaction with sulfonamide derivatives.

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems. Specifically, it may interact with dopaminergic and serotonergic pathways due to the structural features of the tetrahydroisoquinoline moiety.

Enzyme Inhibition Studies

Preliminary studies have indicated that this compound exhibits potential as an enzyme inhibitor. It may inhibit enzymes involved in metabolic pathways relevant to neurodegenerative diseases and cancer.

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have shown that derivatives of tetrahydroisoquinoline possess neuroprotective properties by reducing oxidative stress in neuronal cells. This compound has been tested for similar effects.
    • Study Reference : A study demonstrated that compounds with the tetrahydroisoquinoline structure significantly reduced apoptosis in neuronal cell lines under oxidative stress conditions .
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research has indicated that this compound may also exhibit antimicrobial activity against certain bacterial strains, although further studies are necessary to quantify this effect.
    • Research Findings : A comparative study showed that sulfonamide derivatives had varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Binding Affinity Studies : Molecular docking simulations suggest that this compound has a favorable binding affinity for several enzyme targets related to cancer pathways.
    • Molecular Docking Results : The compound demonstrated strong interactions with active sites of enzymes such as cyclin-dependent kinases (CDKs), indicating potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the key synthetic challenges in preparing N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide, and how are they addressed methodologically?

Answer: The synthesis involves multi-step reactions, including:

  • Tetrahydroisoquinoline core formation via catalytic hydrogenation of precursor amines (e.g., 7-nitroisoquinoline derivatives) .
  • Sulfonylation using ethylsulfonyl chloride and phenylethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce dual sulfonamide groups .
  • Protection/deprotection strategies to ensure regioselectivity, such as using Boc groups for amine intermediates .

Key challenges include avoiding over-sulfonylation and managing steric hindrance. These are addressed by:

  • Stepwise addition of sulfonylating agents.
  • Optimizing reaction temperatures (0–25°C) and monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies protons/carbons in the tetrahydroisoquinoline core and sulfonamide substituents. Aromatic protons appear at δ 6.8–7.5 ppm, while ethylsulfonyl groups show characteristic splitting .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the fused ring system .
  • IR spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 465.12) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases due to sulfonamide’s affinity for catalytic sites .
  • Cellular viability assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding assays : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., BSA for solubility studies) .

Advanced Research Questions

Q. How does the substitution pattern on the tetrahydroisoquinoline core influence biological activity?

Answer: Structure-activity relationship (SAR) studies on analogs reveal:

Substituent Activity Trend Reference
Ethylsulfonyl Enhances solubility and target affinity
Phenylethanesulfonyl Increases lipophilicity, improving membrane permeability
7-Position modifications Bulkier groups reduce off-target effects

Methodological approach : Synthesize analogs with substituent variations (e.g., methyl, halogen) and compare IC₅₀ values in enzyme assays .

Q. How can researchers resolve discrepancies in reported biological activity data for sulfonamide-containing tetrahydroisoquinoline derivatives?

Answer:

  • Orthogonal assays : Validate initial hits using independent methods (e.g., SPR vs. fluorescence polarization) .
  • Metabolic stability testing : Rule out false positives caused by compound degradation in cell culture .
  • Cross-species validation : Test in multiple cell lines or animal models to confirm target specificity .

Example : If a compound shows inconsistent IC₅₀ values in kinase assays, repeat under standardized ATP concentrations and include positive controls (e.g., staurosporine) .

Q. What strategies optimize the synthetic yield of N-(2-(ethylsulfonyl)-...ethanesulfonamide while minimizing side products?

Answer:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during sulfonylation .
  • Catalyst screening : Employ DMAP or pyridine derivatives to accelerate sulfonyl transfer .
  • Temperature control : Maintain ≤ 0°C during sulfonylation to prevent di-sulfonylation byproducts .

Data-driven approach : Design a factorial experiment varying solvent, catalyst, and temperature, then analyze yields via HPLC .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular docking : Predict binding modes to targets (e.g., COX-2) using AutoDock Vina .
  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition .
  • QSAR modeling : Corrogate substituent electronegativity with activity data to prioritize synthetic targets .

Validation : Synthesize top computational hits and compare predicted vs. experimental IC₅₀ values .

Q. What mechanistic studies are critical to elucidate this compound’s mode of action in neurological disorders?

Answer:

  • Calcium imaging : Assess effects on neuronal Ca²⁺ flux in primary cortical neurons .
  • Receptor profiling : Screen against serotonin/dopamine receptors via radioligand binding assays .
  • Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Example : If the compound modulates dopamine receptors, validate via knockout cell lines or antagonist co-treatment .

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